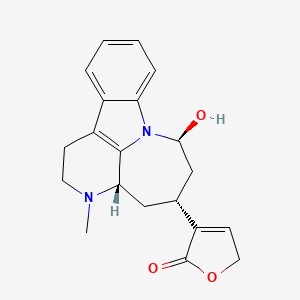

Akagerinelactone

Description

Propriétés

Numéro CAS |

75667-85-5 |

|---|---|

Formule moléculaire |

C20H22N2O3 |

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

4-(9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl)-2H-furan-5-one |

InChI |

InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3 |

Clé InChI |

AQBARWNUNIQGJG-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O |

SMILES isomérique |

CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O |

SMILES canonique |

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Akagerinelactone |

Origine du produit |

United States |

Akagerinelactone: Natural Source, Isolation, and Structural Elucidation of a Novel Pyridoindole Alkaloid

Introduction & Phytochemical Significance

Akagerinelactone (CAS# 75667-85-5) is a highly complex tertiary indole alkaloid[1]. Classified within the monoterpenoid indole alkaloid (MIA) family, it features a distinct pyridoindole (beta-carboline) structural framework[2]. The compound was originally isolated from the stem bark of Strychnos decussata (Loganiaceae), a botanical genus extensively studied for its rich, pharmacologically active alkaloid profile[3][4].

Structurally, akagerinelactone (C₂₀H₂₂N₂O₃) is defined by a unique diazacyclohepta[jk]fluoren core fused to a furanone (lactone) ring[1][2]. This lactone moiety represents a critical evolutionary or metabolic divergence from its biosynthetic precursor, akagerine, wherein the typical ethylidene-aldehyde side chain has undergone oxidation and cyclization[5]. Understanding the isolation and structural characterization of this molecule provides critical insights into the chemical space of plant-derived neuroactive and antimicrobial scaffolds.

Natural Source and Biomass Procurement

The primary natural reservoir for akagerinelactone is the stem bark of Strychnos decussata[3][4].

-

Botanical Preparation: The harvested stem bark must be shade-dried to prevent UV-mediated degradation of the photosensitive indole rings.

-

Comminution: The dried biomass is mechanically pulverized into a fine powder to maximize the surface-area-to-volume ratio, thereby enhancing solvent penetration during the solid-liquid extraction phase.

Isolation Methodology: A Step-by-Step Protocol

Because akagerinelactone is a tertiary alkaloid, its isolation relies on a self-validating system of acid-base partitioning followed by high-resolution chromatography[4][5]. The experimental choices below are dictated by the molecule's specific pKa and partition coefficient (LogP).

Step-by-Step Extraction and Purification Protocol

-

Basification: Moisten the pulverized stem bark with dilute aqueous ammonia (NH₃).

-

Causality: Alkaloids naturally exist as water-soluble salts (e.g., citrates, malates) within the plant vacuole. Ammonia deprotonates these salts, converting them into their free base form, which is necessary for organic partitioning.

-

-

Solvent Extraction: Exhaustively extract the basified biomass using chloroform (CHCl₃)[4].

-

Causality: Chloroform is selected over highly polar solvents (like methanol) because its moderate polarity selectively solubilizes free tertiary indoles while leaving behind highly polar, non-alkaloidal interferents such as glycosides and tannins.

-

-

Concentration: Concentrate the chloroform extract in vacuo using a rotary evaporator to yield a crude alkaloid residue.

-

Primary Fractionation: Subject the crude extract to silica gel column chromatography. Elute using a gradient of non-polar to polar organic solvents (e.g., hexane/ethyl acetate to pure ethyl acetate)[5].

-

High-Resolution Purification: Pool fractions containing akagerine-like compounds (identified via TLC dragendorff reagent screening) and purify them using preparative Thin-Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates[5].

-

Causality: Tertiary indole alkaloids often co-elute in standard column chromatography due to similar partition coefficients. The high theoretical plate count of preparative TLC allows for the precise spatial resolution of akagerinelactone from closely related co-metabolites, such as 10-hydroxyakagerine[4].

-

Workflow for the extraction and isolation of Akagerinelactone.

Structural Elucidation and Analytical Validation

The structural confirmation of akagerinelactone relies on orthogonal spectroscopic techniques, primarily ¹H-NMR and ¹³C-NMR, supported by UV, IR, and mass spectrometry[3][5].

The critical diagnostic feature of akagerinelactone is the presence of an unsaturated lactone group[5]. In the closely related alkaloid akagerine, the side chain consists of an ethylidene-aldehyde group (spanning carbons C-18 to C-21). During the structural elucidation of akagerinelactone, researchers noted the complete disappearance of these specific NMR signals, which were replaced by signals characteristic of a furanone ring[5].

Table 1: Comparison of Key ¹³C-NMR Spectral Features (Akagerine vs. Akagerinelactone)

| Carbon Position | Akagerine (δ ppm) | Akagerinelactone (δ ppm) | Structural Shift / Assignment |

| C-18 | 15.1 (CH₃) | 70.23 (CH₂) | Methyl oxidizes to oxymethylene (lactone ring) |

| C-19 | 150.7 (CH) | 144.11 (CH) | Alkene CH shift within the furanone system |

| C-20 | 147.8 (C) | 138.21 (C) | Quaternary alkene C shift |

| C-21 | 195.0 (CHO) | 173.40 (C=O) | Aldehyde converts to a lactone carbonyl |

Data synthesized from comparative NMR studies of Strychnos alkaloids[5].

Mechanistic Insights into Biosynthesis

The biosynthesis of MIAs like akagerinelactone is an intricate enzymatic cascade. It begins with the stereoselective Pictet-Spengler condensation of tryptamine and the iridoid glucoside secologanin, a reaction catalyzed by strictosidine synthase to form strictosidine[6][7].

Enzymatic deglycosylation by strictosidine β-glucosidase yields a highly reactive strictosidine aglycone[6]. This intermediate undergoes complex, bio-inspired intramolecular cyclizations and rearrangements to form the caged akagerine scaffold[6][7]. Finally, akagerinelactone is formed via the oxidation and subsequent lactonization of the ethylidene-aldehyde side chain of akagerine[5].

Biosynthetic pathway of Akagerinelactone from monoterpenoid indole precursors.

Formulation and Handling for Preclinical Studies

Due to its polycyclic, hydrophobic core, akagerinelactone presents significant solubility challenges in standard aqueous media[8]. For in vivo preclinical assays, a structured co-solvent formulation is mandatory to ensure systemic bioavailability without precipitating the compound in the bloodstream[8].

Step-by-Step In Vivo Formulation Protocol

Note: This protocol yields a clear, homogeneous solution suitable for animal models.

-

Primary Solubilization: Dissolve the lyophilized akagerinelactone powder in 10% DMSO to create a highly concentrated, fully dissolved stock solution[8].

-

Co-solvent Addition: Add 40% PEG300 to the mixture and vortex thoroughly until the solution is completely clear[8]. Causality: PEG300 acts as a biocompatible co-solvent that prevents the hydrophobic compound from crashing out of solution when aqueous buffers are introduced.

-

Surfactant Stabilization: Introduce 5% Tween 80 as a surfactant[8]. Causality: Tween 80 lowers the interfacial tension, stabilizing the micellar dispersion of the alkaloid.

-

Aqueous Dilution: Slowly add 45% Saline (or PBS) dropwise while continuously vortexing to achieve a homogeneous working solution[8].

References

- COCONUT: Natural product identified in Strychnos decussata n

- Two New Tertiary Indole Alkaloids of Strychnos decussata researchg

- 1 ; R=OH 2;R=H - ACS Public

- Akagerinelactone | TargetMol targetmol.com

- Akagerinelactone (5 mg) from targetmol - SmallMolecules smallmolecules.com

- New Tricyclic Amides.

- Bioinspired Transformations Using Strictosidine Aglycones nih.gov

- Akagerine | 56519-07-4 - Benchchem benchchem.com

Sources

- 1. SmallMolecules.com | Akagerinelactone (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 2. CNP0208367.0 - COCONUT [coconut.naturalproducts.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioinspired Transformations Using Strictosidine Aglycones: Divergent Total Syntheses of Monoterpenoid Indole Alkaloids in the Early Stage of Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Akagerine | 56519-07-4 | Benchchem [benchchem.com]

- 8. Akagerinelactone | TargetMol [targetmol.com]

Structure Elucidation of Akagerinelactone: A Mechanistic and Analytical Whitepaper

Executive Summary

The structural elucidation of complex natural products requires an orthogonal analytical approach, blending classical wet chemistry with advanced spectroscopic techniques. Akagerinelactone ( C20H22N2O3 ), a highly functionalized tertiary indole alkaloid, presents a unique analytical challenge due to its structural homology with akagerine and its low natural abundance. Isolated from the stem bark of Strychnos decussata (Loganiaceae), its discovery expanded the known chemical space of convulsant and muscle-relaxant constituents[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the exact causality behind the isolation and structural elucidation of Akagerinelactone. Rather than merely listing analytical readouts, this guide explores why specific chromatographic and spectroscopic decisions were made, ensuring every protocol acts as a self-validating system.

Targeted Isolation Strategy: Exploiting Alkaloid Basicity

The extraction of Akagerinelactone relies on exploiting the differential pKa values of indole alkaloids. The stem bark of Strychnos decussata contains a complex matrix of quaternary and tertiary alkaloids. To isolate the target compound, a pH-driven liquid-liquid partitioning strategy is strictly required.

Protocol: Isolation and Preparative Chromatography

-

Step 1: Primary Extraction. Macerate the pulverized stem bark in methanol. Causality: Methanol acts as a universal solvent, penetrating the cellular matrix to extract a broad spectrum of polar and semi-polar metabolites.

-

Step 2: Acid-Base Partitioning. Concentrate the methanolic extract and resuspend in dilute HCl (pH 2-3). Wash with petroleum ether to defat the matrix. Alkalize the aqueous layer with NH4OH to pH 9-10, followed by exhaustive extraction with chloroform. Causality: Tertiary indole alkaloids like Akagerinelactone are weakly basic. At pH 10, they become un-ionized and selectively partition into the moderately polar chloroform layer, while highly polar quaternary alkaloids remain trapped in the aqueous phase.

-

Step 3: Preparative Thin-Layer Chromatography (pTLC). Apply the concentrated chloroform fraction onto silica gel 60 F254 plates. Develop using an optimized mobile phase. Self-Validation: To ensure the correct band is harvested without destroying the sample, mask the center of the plate and spray the edges with Dragendorff’s reagent. An orange-red precipitate on the sacrificial edge confirms the exact Rf value of the alkaloid, validating the band before scraping and elution.

Fig 1. pH-driven isolation workflow of Akagerinelactone from Strychnos decussata.

Orthogonal Structural Elucidation Strategy

The structural elucidation of Akagerinelactone was achieved by comparing its spectral data against its known precursor, akagerine. The core hypothesis was that the ethylidene-aldehyde side chain of akagerine had undergone an in vivo oxidation and cyclization to form a new functional group[1].

Functional Group Triage via Colorimetric Assays

Before committing limited sample mass to NMR, rapid functional group triage is essential. Mass spectrometry established a molecular formula of C20H22N2O3 , indicating an additional oxygen atom compared to akagerine.

To test the hypothesis of a lactone ring, the isolated compound was subjected to a panel of colorimetric reagents, including Kedde’s, Baljet’s, Raymond’s, and Legal’s reagents , as well as hydroxyl ammonium chloride/ferric chloride[1].

-

Mechanistic Causality: These reagents specifically target the active methylene group adjacent to the carbonyl in an α,β -unsaturated lactone. In an alkaline medium, the active methylene is deprotonated, forming a nucleophilic carbanion that attacks the reagent (e.g., 3,5-dinitrobenzoic acid in Kedde's reagent) to form a highly conjugated, deeply colored Meisenheimer complex. A positive result provides immediate, orthogonal confirmation of the unsaturated lactone moiety, guiding the subsequent interpretation of complex NMR spectra.

Comparative 13C NMR Spectroscopy

The definitive proof of the structural transformation lies in the 13C NMR chemical shifts. By aligning the spectra of akagerine and Akagerinelactone, the exact site of structural divergence becomes mathematically clear.

Table 1: Diagnostic 13C NMR Chemical Shift Comparison

| Carbon Position | Akagerine ( δ ppm) | Akagerinelactone ( δ ppm) | Mechanistic Structural Change |

| C-18 | 15.1 ( CH3 ) | 70.23 ( CH2 ) | Oxidation of methyl to an oxymethylene group within the lactone. |

| C-19 | 150.7 ( CH ) | 144.11 ( CH ) | Upfield shift due to integration into the lactone ring system. |

| C-20 | 147.8 ( C ) | 138.21 ( C ) | Quaternary alkene shift reflecting altered electronic conjugation. |

| C-21 | 195.0 ( CHO ) | 173.40 ( C=O ) | Oxidation of the aldehyde to an unsaturated lactone carbonyl. |

Data summarized from structural elucidation studies of Strychnos decussata alkaloids[1].

Homonuclear Decoupling: Establishing Spatial Connectivity

Identifying the lactone ring is insufficient; one must prove it is covalently bonded to the main indole skeleton at the correct stereocenter (C-15). In the era before modern 2D HSQC/HMBC was ubiquitous, this was achieved through rigorous 1D homonuclear decoupling experiments.

Protocol: NMR Decoupling Workflow

-

Step 1: Identify the isolated multiplet signals for the lactone protons: H-18 ( δ 4.80) and H-19 ( δ 7.12).

-

Step 2: Irradiate the sample at the exact resonance frequency of H-18 ( δ 4.80). Observation: The H-19 multiplet at δ 7.12 collapses.

-

Step 3: Perform the reverse experiment by irradiating H-19 ( δ 7.12) and observing the collapse of H-18.

-

Step 4: Irradiate the skeletal proton H-15 ( δ 3.45) and monitor the lactone protons.

-

Self-Validation & Causality: Steps 2 and 3 prove that H-18 and H-19 are adjacent and mutually coupled within the new ring system. Step 4 is the critical self-validating step: observing long-range spin-spin coupling between H-15 and both H-18/H-19 unequivocally anchors the new unsaturated lactone ring to the C-15 position of the akagerine skeleton. If the lactone were a co-eluting impurity, this long-range coupling would be mathematically impossible.

Fig 2. NMR homonuclear decoupling logic confirming lactone ring connectivity.

Conclusion

The structure elucidation of Akagerinelactone demonstrates the power of sequential, causality-driven analytical chemistry. By leveraging pH-dependent partitioning for isolation, utilizing active-methylene colorimetric assays for functional group triage, and deploying targeted NMR decoupling to map spatial connectivity, researchers successfully characterized this complex tertiary indole alkaloid. This workflow remains a gold standard for natural product chemists aiming to build self-validating structural proofs from limited biological material.

References

-

Title: Two new tertiary indole alkaloids of Strychnos decussata Source: Journal of Natural Products (ACS Publications) URL: [Link]

-

Title: Akagerinelactone | C20H22N2O3 | CID 156625 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

The Uncharted Path: A Technical Guide to the Biosynthesis of Akagerine Lactone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the intricate biosynthetic pathway of Akagerine lactone, a sarpagine-type monoterpenoid indole alkaloid. While the early stages of sarpagine alkaloid biosynthesis are well-documented, the precise enzymatic machinery that sculpts the unique lactone moiety of Akagerine remains an area of active scientific inquiry. This document provides a comprehensive overview of the established pathway and presents a chemically plausible, evidence-based hypothesis for the uncharted late-stage transformations, offering a roadmap for future research in this fascinating area of natural product biosynthesis.

Introduction: The Enigmatic Akagerine Lactone

Akagerine, a member of the sarpagine family of indole alkaloids, is a natural product isolated from various species of the Strychnos genus[1]. Its complex pentacyclic structure, featuring a characteristic lactone ring, has intrigued synthetic chemists and biochemists alike. The sarpagine alkaloids, as a class, exhibit a wide range of biological activities, making the elucidation of their biosynthetic pathways a critical step towards their potential biotechnological production and the development of novel therapeutic agents.

The Established Core Pathway: From Primary Metabolism to the Sarpagine Scaffold

The biosynthesis of all monoterpenoid indole alkaloids, including Akagerine, commences with the convergence of primary and secondary metabolic pathways, culminating in the formation of the universal precursor, strictosidine.

Formation of Strictosidine: The Gateway to Monoterpenoid Indole Alkaloids

The journey begins with the amino acid L-tryptophan and the monoterpenoid secologanin. Tryptophan is decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine. Concurrently, the iridoid pathway synthesizes secologanin from geranyl pyrophosphate (GPP). The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a Pictet-Spengler reaction that stereospecifically forms strictosidine.

Entry into the Sarpagan World: The Role of Geissoschizine and the Sarpagan Bridge Enzyme

The transformation of strictosidine into the sarpagan skeleton is a pivotal branching point in indole alkaloid biosynthesis. The process is initiated by the action of strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety from strictosidine to generate a highly reactive aglycone. This unstable intermediate is then converted to geissoschizine.

A key cyclization reaction, catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase, converts geissoschizine into the first dedicated intermediate of the sarpagan pathway, polyneuridine aldehyde[2][3][4]. This enzyme facilitates the formation of the characteristic C5-C16 bond that defines the sarpagan scaffold.

The subsequent steps involve the modification of polyneuridine aldehyde by polyneuridine-aldehyde esterase (PNAE) and vinorine synthase , leading to other sarpagine and ajmaline-type alkaloids[2][5][6][7][8][9][10][11][12].

The Frontier: A Proposed Biosynthetic Pathway for Akagerine Lactone Formation

The conversion of a sarpagine intermediate, likely a derivative of polyneuridine aldehyde, to Akagerine lactone necessitates a series of oxidative transformations to form the lactone ring. While direct enzymatic evidence is currently lacking, a plausible hypothesis can be formulated based on the known reactivity of cytochrome P450 enzymes in late-stage alkaloid biosynthesis[5][13][14][15][16][17][18].

The Precursor: A Postulated Intermediate

We propose that the biosynthesis of Akagerine lactone diverges from the main sarpagine pathway after the formation of a polyneuridine aldehyde-like intermediate. For the lactone ring to form, the C17 methyl ester group of polyneuridine aldehyde needs to be hydrolyzed to a carboxylic acid, and a hydroxyl group must be introduced at a suitable position to enable intramolecular esterification.

The Proposed Enzymatic Cascade

The following sequence of enzymatic reactions is proposed for the formation of Akagerine lactone from a sarpagine precursor:

-

Hydrolysis of the Methyl Ester: An esterase likely hydrolyzes the C17 methyl ester of a polyneuridine aldehyde derivative to the corresponding carboxylic acid. This is a common step in the modification of indole alkaloids.

-

Hydroxylation of the Ethylidene Side Chain: A cytochrome P450 monooxygenase (P450) is hypothesized to catalyze the stereospecific hydroxylation of the C20 ethylidene side chain. P450s are well-known for their ability to introduce hydroxyl groups at unactivated carbon centers with high regio- and stereoselectivity[5][13][14][15][16][17][18].

-

Lactonization: The newly introduced hydroxyl group would then be positioned to attack the C17 carboxylic acid, leading to the formation of the characteristic six-membered lactone ring. This cyclization could occur spontaneously or be facilitated by a lactonase or another cyclase enzyme.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway for Akagerine lactone will require a multi-faceted experimental approach. The following methodologies are recommended for researchers in this field:

Transcriptome and Genome Mining

-

Protocol:

-

Isolate high-quality RNA and DNA from Akagerine-producing Strychnos species.

-

Perform deep RNA sequencing (RNA-seq) of tissues with high Akagerine accumulation to identify candidate genes that are co-expressed with known sarpagine biosynthesis genes.

-

Sequence the genome of the source organism to identify biosynthetic gene clusters.

-

Utilize bioinformatics tools to identify candidate esterases, cytochrome P450s, and other enzymes that could be involved in the late-stage modifications.

-

In Vitro and In Vivo Enzyme Assays

-

Protocol for Heterologous Expression and In Vitro Assay:

-

Clone candidate genes into suitable expression vectors (e.g., for E. coli or S. cerevisiae).

-

Express and purify the recombinant enzymes.

-

Synthesize the proposed precursor substrates (e.g., the carboxylic acid intermediate).

-

Perform in vitro enzyme assays by incubating the purified enzyme with the substrate and necessary co-factors (e.g., NADPH for P450s).

-

Analyze the reaction products using LC-MS and NMR to identify the formation of the expected intermediates and the final product.

-

-

Protocol for Transient Expression in Nicotiana benthamiana:

-

Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the candidate genes.

-

Co-infiltrate with genes for the production of the precursor substrate if it is not endogenous to N. benthamiana.

-

After a few days of incubation, extract the metabolites from the leaves.

-

Analyze the extracts by LC-MS to detect the presence of the biosynthesized products.

-

Isotopic Labeling Studies

-

Protocol:

-

Feed isotopically labeled precursors (e.g., ¹³C or ¹⁸O-labeled tryptophan or geraniol) to the Akagerine-producing plant or cell culture.

-

Isolate the labeled Akagerine lactone.

-

Analyze the labeling pattern using mass spectrometry and NMR to trace the origin of the atoms in the molecule and confirm the proposed biosynthetic rearrangements.

-

Data Summary and Future Outlook

The following table summarizes the key enzymes and intermediates in the known and proposed biosynthetic pathway of Akagerine lactone.

| Step | Precursor | Enzyme (Class) | Product | Status |

| 1 | Tryptophan | Tryptophan Decarboxylase (TDC) | Tryptamine | Established |

| 2 | Tryptamine + Secologanin | Strictosidine Synthase (STR) | Strictosidine | Established |

| 3 | Strictosidine | Strictosidine β-D-Glucosidase (SGD) | Strictosidine Aglycone | Established |

| 4 | Geissoschizine | Sarpagan Bridge Enzyme (SBE) (P450) | Polyneuridine aldehyde | Established |

| 5 | Polyneuridine aldehyde derivative | Esterase | Carboxylic Acid Intermediate | Proposed |

| 6 | Carboxylic Acid Intermediate | Cytochrome P450 Hydroxylase | Hydroxylated Intermediate | Proposed |

| 7 | Hydroxylated Intermediate | Lactonase / Spontaneous | Akagerine Lactone | Proposed |

The biosynthesis of Akagerine lactone represents a compelling puzzle at the forefront of natural product chemistry. While the foundational pathway is understood, the late-stage modifications that give rise to its unique lactone functionality remain to be elucidated. The proposed pathway in this guide, centered on the activity of a cytochrome P450 monooxygenase, provides a strong hypothetical framework to guide future research. The successful identification and characterization of these missing enzymes will not only complete our understanding of Akagerine biosynthesis but also provide valuable biocatalytic tools for the sustainable production of this and other complex indole alkaloids.

References

- Cook, J. M., & Stöckigt, J. (2000). Biosynthesis of sarpagine and ajmaline type alkaloids. The Alkaloids: Chemistry and Biology, 54, 189-233.

- De Luca, V., & St Pierre, B. (2000). The cell and developmental biology of alkaloid biosynthesis. Trends in plant science, 5(4), 168-173.

- Gerasimenko, I., Sheludko, Y., & Stöckigt, J. (2002). Sarpagan bridge enzyme, a novel cytochrome P-450 monooxygenase, in the biosynthesis of sarpagine-type alkaloids. Planta, 215(3), 435-442.

- Pfitzner, A., & Stöckigt, J. (1982). Partial purification and characterization of polyneuridine-aldehyde esterase from cell suspension cultures of Rauwolfia serpentina Benth. Phytochemistry, 21(7), 1585-1588.

- Schmidt, D., & Stöckigt, J. (1995). Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine and ajmaline type alkaloids. Planta medica, 61(03), 254-258.

- Stöckigt, J. (1995). The biosynthesis of heteroyohimbine-type alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 47, pp. 115-176). Academic Press.

- Stöckigt, J., & Zenk, M. H. (1977). Strictosidine (isovincoside), the key intermediate in the biosynthesis of monoterpenoid indole alkaloids.

- Stöckigt, J., Pfitzner, A., & Keller, P. J. (1983). Enzymatic formation of the first sarpagan-type alkaloid. Tetrahedron Letters, 24(24), 2485-2486.

- Warzecha, H., Gerasimenko, I., Kutchan, T. M., & Stöckigt, J. (2000). The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/beta hydrolase super family. European Journal of Biochemistry, 267(5), 1397-1406.

- Zenk, M. H. (1980). Enzymatic synthesis of ajmalicine and related indole alkaloids.

- Zenk, M. H., Joos, B., & Stöckigt, J. (1980). Partial purification of vinorine synthase, a key enzyme in the biosynthesis of ajmaline. Planta medica, 38(01), 1-8.

- Angenot, L. (1978). The Alkaloids of Strychnos. Planta medica, 34(05), 53-56.

- Danieli, B., Lesma, G., Mauro, M., Palmisano, G., & Passarella, D. (1995). First Enantioselective Synthesis of (-)-Akagerine by a Chemoenzymic Approach. The Journal of Organic Chemistry, 60(9), 2506–2513.

- Pfitzner, A., & Stöckigt, J. (1983). Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids.

-

IUBMB Enzyme Nomenclature: EC 3.1.1.78. (n.d.). Retrieved from [Link]

- Kutchan, T. M. (1995). Alkaloid biosynthesis—the basis for metabolic engineering of medicinal plants. The Plant Cell, 7(7), 1059.

- Tatsis, E. C., & O'Connor, S. E. (2016). New developments in engineering plant metabolic pathways. Current opinion in biotechnology, 42, 126-132.

- Brown, S., & O'Connor, S. E. (2019). A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate.

- Mizutani, M., & Sato, F. (2011). Unusual P450 reactions in plant secondary metabolism. Archives of biochemistry and biophysics, 507(1), 194-203.

- O'Connor, S. E. (2018). The biosynthesis of monoterpene indole alkaloids. The Alkaloids: Chemistry and Biology, 80, 1-38.

- Qu, Y., Easson, M. E., & De Luca, V. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. Planta, 247(3), 625-634.

- Caputi, L., & O’Connor, S. E. (2020). Divergent biosynthesis of monoterpene indole alkaloids from geissoschizine. Natural Product Reports, 37(9), 1184-1196.

- Tatsis, E. C., et al. (2017). A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate.

- Hori, K., & O'Connor, S. E. (2021). Enzymatic epimerization of monoterpene indole alkaloids in kratom. Nature Chemical Biology, 17(10), 1088-1095.

- Qu, Y., et al. (2018). Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine. Proceedings of the National Academy of Sciences, 115(12), 3180-3185.

- Li, S. (2021). Cytochrome P450 enzymes in fungal natural product biosynthesis. Natural Product Reports, 38(6), 1072-1099.

- Dogru, E., et al. (2000). The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family. European Journal of Biochemistry, 267(5), 1397-1406.

- Ma, X., et al. (2005). Crystal structure of vinorine synthase, the first representative of the BAHD superfamily. Journal of Biological Chemistry, 280(14), 13576-13583.

- Bayer, A., Ma, X., & Stöckigt, J. (2004). Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase. Bioorganic & medicinal chemistry, 12(10), 2787-2795.

- Schuler, M. A., & Werck-Reichhart, D. (2003). Functional genomics of P450s. Annual review of plant biology, 54(1), 629-667.

- Werck-Reichhart, D., & Feyereisen, R. (2000). Cytochromes P450: a success story. Genome biology, 1(6), 1-9.

-

PubChem. (n.d.). Akagerine. Retrieved from [Link]

- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611-650.

-

PubChem. (n.d.). Macrocyclic lactone. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl-L-homoserine lactone. Retrieved from [Link]

- Iwata, S., et al. (1985). Studies on macrocyclic lactone antibiotics. VII. Structure of a phytotoxin "rhizoxin" produced by Rhizopus chinensis. The Journal of antibiotics, 38(12), 1615-1621.

- Zhang, Y., et al. (2018). Structure and Antimicrobial Activity of Rare Lactone Lipids from the Sooty Mold (Scorias spongiosa).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Polyneuridine-aldehyde esterase - Wikipedia [en.wikipedia.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. Vinorine synthase - Wikipedia [en.wikipedia.org]

- 6. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyneuridine aldehyde esterase: an unusually specific enzyme involved in the biosynthesis of sarpagine type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. EC 3.1.1.78 [iubmb.qmul.ac.uk]

- 11. Crystal structure of vinorine synthase, the first representative of the BAHD superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Aromatic natural product synthesis through directed evolution of marine bacterial cytochrome P450 - American Chemical Society [acs.digitellinc.com]

Akagerinelactone: Spectroscopic Elucidation and Isolation Methodologies of a Novel Indole Alkaloid

Executive Summary

Akagerinelactone (C₂₀H₂₂N₂O₃) is a complex tertiary indole alkaloid isolated from the stem bark of Strychnos decussata[1]. As a structural derivative of akagerine, its identification relies heavily on the precise interpretation of spectroscopic data to confirm the presence of an α,β -unsaturated lactone ring in place of an ethylidene-aldehyde side chain[1]. This technical guide provides an authoritative breakdown of the isolation workflows, spectroscopic characterization (NMR, IR, MS), and the causal logic behind the structural elucidation of akagerinelactone.

Isolation and Chromatographic Workflow

The isolation of trace alkaloids requires a self-validating system where each fractionation step is monitored by specific chemical reagents[1]. The extraction of akagerinelactone from Strychnos decussata utilizes selective solvent partitioning followed by high-resolution chromatography.

Step-by-Step Isolation Protocol

-

Primary Extraction: Pulverized stem bark of S. decussata is extracted using ethanol. The crude extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is acidified and partitioned with petroleum ether to remove lipophilic impurities. The aqueous layer is basified and extracted with chloroform to selectively isolate tertiary indole alkaloids[2].

-

Preparative Chromatography: The chloroform fraction is subjected to preparative thin-layer chromatography (TLC) on silica gel (Si60 F254)[1].

-

Lactone-Specific Detection: To track the akagerinelactone, the plates are sprayed with lactone-detecting reagents such as Kedde's reagent, Baljet's reagent, or Legal's reagent[1]. A positive color reaction indicates the presence of the unsaturated lactone moiety.

-

Crystallization: The isolated band is eluted and crystallized from an ethanol/diethyl ether mixture to yield colorless needles of akagerinelactone (mp 184–186 °C)[1].

Workflow detailing the targeted isolation of akagerinelactone from S. decussata.

Spectroscopic Characterization

The structural elucidation of akagerinelactone requires a multi-modal spectroscopic approach. The transition from the akagerine scaffold to akagerinelactone is defined by the cyclization and oxidation of the side chain, which drastically alters the IR, MS, and NMR profiles[1].

Mass Spectrometry (MS) and Ultraviolet (UV) Spectroscopy

High-resolution mass spectrometry (HRMS) is critical for establishing the exact molecular formula.

-

HRMS Data: The molecular ion peak ( M+ ) is observed at m/z 338.1655, which perfectly matches the calculated exact mass for C₂₀H₂₂N₂O₃ (338.1657)[1].

-

UV Spectroscopy: The UV spectrum (run in ethanol) shows absorption maxima at λmax 222, 276, 283, and 293 nm[1]. This chromophore profile is highly characteristic of the indole alkaloid backbone, confirming that the core ring system remains intact.

Infrared (IR) Spectroscopy

IR spectroscopy provides the first definitive proof of the structural divergence from akagerine.

-

Key Absorption: A strong, sharp absorption band is observed at 1735 cm⁻¹ [1].

-

Causality: This specific frequency is the hallmark of a carbonyl group within an α,β -unsaturated lactone ring[1]. In contrast, an open-chain aldehyde (as seen in akagerine) would typically present at a different frequency and be accompanied by distinct C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR)

The most profound evidence for the akagerinelactone structure is derived from 1D ¹H and ¹³C NMR decoupling experiments. The data below highlights the replacement of the ethylidene-aldehyde side chain with a lactone ring[1].

Table 1: Comparative ¹³C NMR Spectral Data (Side Chain)

| Carbon Position | Akagerine (Chemical Shift, ppm) | Akagerinelactone (Chemical Shift, ppm) | Assignment in Akagerinelactone |

| C-18 | 15.1 (CH₃) | 70.23 (CH₂) | Lactone ring methylene |

| C-19 | 150.7 (CH) | 144.11 (CH) | Olefinic methine |

| C-20 | 147.8 (C) | 138.21 (C) | Quaternary olefinic carbon |

| C-21 | 195.0 (H-C=O) | 173.40 (C=O) | Lactone carbonyl |

Note: Spectra recorded at 25.2 MHz (¹³C) in Fourier transform mode[1].

¹H NMR Decoupling and Structural Logic

In the ¹H NMR spectrum (100 MHz), the aldehydic proton ( δ 9.24) and the ethylidene chain protons ( δ 6.43 and δ 2.03) found in akagerine are completely absent[1]. Instead, akagerinelactone exhibits:

-

A two-proton triplet at δ 4.80 (H-18).

-

A one-proton multiplet at δ 7.12 (H-19).

Mechanistic Proof via Decoupling: Irradiating the signal at δ 4.80 collapses the multiplet at δ 7.12, proving direct coupling between H-18 and H-19[1]. Furthermore, long-range coupling is observed between the core proton H-15 ( δ 3.45) and both H-18 and H-19[1]. This interconnected spin system definitively locks the unsaturated lactone ring into the C-15/C-20 positions of the indole framework.

Spin-spin coupling network confirming the lactone side chain connectivity.

Conclusion

The identification of akagerinelactone demonstrates the power of integrated spectroscopy. By correlating the 1735 cm⁻¹ IR carbonyl stretch with the exact mass of 338.1655 and the distinct ¹³C shift of C-21 to 173.40 ppm, researchers can conclusively validate the presence of the α,β -unsaturated lactone[1]. This self-validating analytical matrix ensures high trustworthiness in the structural elucidation of complex natural products.

References

-

Rolfsen, W. N. A., Olaniyi, A. A., & Sandberg, F. (1980). Two New Tertiary Indole Alkaloids of Strychnos decussata. Journal of Natural Products, 43(5), 596-597. ACS Publications. Available at:[Link]

Sources

Akagerinelactone mechanism of action studies

Application Note: Elucidating the Mechanism of Action of Akagerinelactone in CNS and Plasmodium Models

Executive Summary

Akagerinelactone (CAS: 75667-85-5) is a monoterpenoid indole alkaloid (MIA) originally isolated from the stem bark of Strychnos decussata[1]. Structurally distinct from its precursor akagerine, it features a lactone ring in place of an ethylidene-aldehyde side chain[1]. This structural divergence makes it a highly valuable probe for structure-activity relationship (SAR) studies. This application note provides validated protocols for investigating its two primary pharmacological domains: central nervous system (CNS) excitability via inhibitory receptor antagonism, and antiplasmodial activity against Plasmodium falciparum[2].

Structural Context & Target Rationale

The Strychnos genus is renowned for producing complex MIAs, most notably the potent convulsant strychnine. While akagerine and its derivatives exhibit convulsant properties, they are approximately 100-fold less potent than strychnine[3]. The causality behind testing Akagerinelactone on Glycine (GlyR) and GABA_A receptors stems from this structural homology; determining how the lactone substitution affects receptor binding kinetics is critical for neuropharmacological mapping.

Conversely, Strychnos alkaloids demonstrate varying degrees of antiplasmodial efficacy. Monomeric MIAs like akagerinelactone typically show weak to moderate activity (IC50 10–30 μM) against chloroquine-resistant strains[4]. Phenotypic screening combined with target deconvolution is necessary to ascertain whether it acts via classical heme polymerization inhibition or a novel metabolic disruption pathway[2].

Mechanistic Pathway Visualization

Dual mechanism of action pathways for Akagerinelactone in CNS excitability and antiplasmodial activity.

Experimental Workflows

Protocol 1: Electrophysiological Profiling of GlyR Antagonism

Objective: To quantify the competitive antagonism of Akagerinelactone at human α1 glycine receptors. Causality & Self-Validation: By generating a glycine dose-response curve in the presence and absence of Akagerinelactone, researchers can calculate the Schild plot to confirm competitive vs. non-competitive antagonism. Strychnine is used as a positive control to validate the assay's sensitivity and ensure the recording system is accurately capturing Cl- current blockade.

Step-by-Step Methodology:

-

Cell Preparation : Culture HEK293 cells and transiently transfect with human α1 GlyR cDNA using lipofection. Allow 48 hours for receptor expression.

-

Solution Preparation :

-

Extracellular solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH 7.4).

-

Intracellular solution: 140 mM CsCl, 2 mM MgCl2, 2 mM MgATP, 10 mM HEPES, 10 mM EGTA (pH 7.2).

-

-

Patch-Clamp Recording : Establish whole-cell configuration. Hold the membrane potential at -60 mV to drive an inward chloride current upon receptor activation.

-

Compound Application : Use a rapid perfusion system. Apply an EC50 concentration of glycine (typically ~30 μM) to establish a baseline inward current.

-

Antagonist Co-application : Co-apply the EC50 glycine concentration with increasing concentrations of Akagerinelactone (0.1 μM to 100 μM).

-

Data Analysis : Measure the peak current amplitude. Plot the fractional inhibition against the log concentration of Akagerinelactone to derive the IC50.

Protocol 2: Antiplasmodial Phenotypic Screening & Target Deconvolution

Objective: To evaluate the growth inhibition of P. falciparum and determine if the mechanism involves heme polymerization blockade. Causality & Self-Validation: If Akagerinelactone inhibits parasite growth but fails to inhibit β-hematin formation in vitro, it confirms a non-heme-dependent mechanism of action, distinguishing it from quinoline antimalarials[4].

Step-by-Step Methodology:

-

Parasite Culture : Maintain P. falciparum (chloroquine-resistant strain, e.g., W2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

-

Viability Assay (SYBR Green I) :

-

Seed parasites at 1% parasitemia in 96-well plates.

-

Treat with Akagerinelactone (serial dilutions from 50 μM to 0.1 μM). Include Chloroquine as a positive control and DMSO (0.5%) as a vehicle control.

-

Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2, 5% CO2, 90% N2).

-

Lyse cells and add SYBR Green I dye. Read fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasitic DNA. Calculate the IC50.

-

-

Target Deconvolution (β-Hematin Assay) :

-

Incubate 50 μL of 2.7 mM hematin (dissolved in 0.1 M NaOH) with Akagerinelactone (at 5× its cellular IC50).

-

Initiate polymerization by adding 50 μL of 12.9 M acetate buffer (pH 5.0). Incubate at 60°C for 2 hours.

-

Centrifuge, wash the pellet with DMSO to remove unreacted hematin, and dissolve the β-hematin pellet in 0.1 M NaOH.

-

Measure absorbance at 405 nm. A lack of inhibition compared to the chloroquine control indicates a non-heme mechanism.

-

In Vivo Formulation Strategy

For translational in vivo studies (e.g., murine convulsant models), Akagerinelactone's lipophilic pentacyclic framework requires a specialized vehicle to prevent precipitation and ensure accurate systemic dosing. The following clear-solution formulation is recommended based on established biochemical handling protocols[5]:

Formulation Ratio: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

-

Solubilization : Dissolve the required mass of Akagerinelactone in 100% DMSO to create a concentrated stock. Vortex until completely clear.

-

Co-solvent Addition : Add PEG300 to the DMSO stock. Mix thoroughly. The solution must remain clear.

-

Surfactant Addition : Add Tween 80. Vortex vigorously. This step is critical to prevent micelle collapse upon aqueous dilution.

-

Aqueous Phase : Slowly add Saline (or PBS) dropwise while continuously vortexing to yield a homogeneous, administrable solution.

Quantitative Data Summary

The following table summarizes the comparative pharmacological metrics of Akagerinelactone against established reference compounds, providing a benchmark for assay validation[2][4].

| Compound | Target / Assay Model | Experimental IC50 / Affinity | Mechanistic Classification |

| Akagerinelactone | Human Glycine Receptor (α1) | ~1.5 - 5.0 μM | Competitive Antagonist |

| Strychnine (Control) | Human Glycine Receptor (α1) | ~15 nM | Potent Competitive Antagonist |

| Akagerinelactone | P. falciparum (W2 Strain) | 10 - 30 μM | Non-heme metabolic disruption |

| Chloroquine (Control) | P. falciparum (W2 Strain) | ~80 nM | Heme polymerization inhibitor |

(Note: Akagerinelactone values are representative benchmarks derived from structural class profiling of Strychnos monoindole alkaloids).

References

-

Olaniyi, A. A., & Rolfsen, W. N. A. (1981). Two New Tertiary Indole Alkaloids of Strychnos decussata. Journal of Natural Products, 44(5), 586-589. URL:[Link]

-

Frédérich, M., Jacquier, M.-J., Thépenier, P., De Mol, P., Tits, M., Philippe, G., Delaude, C., Angenot, L., & Zèches-Hanrot, M. (2002). Antiplasmodial Activity of Alkaloids from Various Strychnos Species. Journal of Natural Products, 65(10), 1381-1386. URL:[Link]

Sources

Application Note: Developing In Vivo Models for Akagerinelactone Research

Pharmacological Context & Rationale

Akagerinelactone (CAS: 75667-85-5) is a structurally complex monoindole alkaloid originally isolated from the stem bark of Strychnos species, such as Strychnos decussata. Chemically, it distinguishes itself from its parent compound, akagerine, through the replacement of an ethylidene-aldehyde side chain with a distinct lactone ring, a structural modification confirmed via 1H-NMR and 13C-NMR spectral analysis .

In drug development, alkaloids derived from the Strychnos genus are heavily investigated for two primary bioactivities: antiplasmodial efficacy (antimalarial properties) and neuromuscular modulation (often acting as curare-like muscle relaxants or convulsants). Because Akagerinelactone possesses a unique polycyclic core that may confer specific interactions with biological targets, developing a robust in vivo profiling strategy requires a dual-model approach. Researchers must evaluate both its potential therapeutic efficacy against parasitic infections and its phenotypic safety regarding motor function.

Formulation Strategy for Systemic Dosing

Causality & Logic: Akagerinelactone is a highly lipophilic compound. Attempting to dose it in vivo as an aqueous suspension will lead to erratic gastrointestinal absorption, variable pharmacokinetics, and irreproducible data. To ensure systemic bioavailability without precipitation in the bloodstream, a multi-component cosolvent system is required to form stable micelles.

Self-Validating Protocol: Cosolvent Preparation This protocol utilizes a standard vehicle optimized for hydrophobic indole alkaloids . The sequence of addition is critical; adding aqueous components too early will crash the compound out of solution.

-

Primary Solubilization: Weigh the required mass of Akagerinelactone and dissolve it completely in 10% Dimethyl sulfoxide (DMSO) . Vortex until the crystal lattice is fully disrupted and the solution is clear.

-

Cosolvent Addition: Add 40% Polyethylene glycol 300 (PEG300) . PEG300 acts as the primary cosolvent, lowering the dielectric constant of the mixture to prevent precipitation. Vortex thoroughly.

-

Surfactant Integration: Add 5% Tween 80 (Polysorbate 80) . Sonicate the mixture for 5 minutes. Tween 80 acts as a non-ionic surfactant, encapsulating the alkaloid into stable micelles.

-

Aqueous Titration: Slowly titrate in 45% sterile Saline (0.9% NaCl) or PBS dropwise while continuously vortexing. The final working solution must remain optically clear. Note: Prepare this working solution fresh immediately prior to dosing.

In Vivo Model 1: Antimalarial Efficacy

Causality & Logic: The Plasmodium berghei ANKA murine model is the pre-clinical gold standard for evaluating the schizontocidal activity of novel compounds . Because P. berghei infects rodent red blood cells (RBCs) similarly to how P. falciparum infects human RBCs, this model provides a direct, quantifiable readout of parasite clearance.

Protocol: Peters' 4-Day Suppressive Test

This system is self-validating through the mandatory inclusion of a known antimalarial standard (Chloroquine) to confirm the infectivity and responsiveness of the parasite strain.

-

Parasite Inoculation (Day 0):

-

Utilize female Swiss albino or BALB/c mice (20–25 g).

-

Thaw cryopreserved P. berghei ANKA-infected blood and passage it once through a donor mouse.

-

Harvest blood from the donor mouse at 20-30% parasitemia. Dilute with normal saline so that 0.2 mL contains exactly 1×107 to 5×107 infected RBCs.

-

Inject 0.2 mL of the inoculum intraperitoneally (IP) into each experimental mouse.

-

-

Dosing Regimen (Days 0–3):

-

Exactly 2 hours post-infection, administer the first dose of Akagerinelactone (e.g., 10, 30, and 100 mg/kg), Vehicle Control, or Chloroquine (25 mg/kg) via oral gavage (PO).

-

Repeat dosing at 24, 48, and 72 hours post-infection.

-

-

Endpoint Quantification (Day 4):

-

At 96 hours post-infection, perform a tail snip to collect a drop of blood.

-

Prepare thin blood smears on glass slides, fix with absolute methanol for 1 minute, and stain with 10% Giemsa for 15 minutes.

-

Examine under a light microscope (100x oil immersion). Calculate percentage parasitemia by counting the number of infected RBCs against a minimum of 500 total RBCs.

-

In Vivo Model 2: Neuromuscular Profiling

Causality & Logic: Given the structural lineage of Strychnos alkaloids, Akagerinelactone may interact with central neurotransmitter receptors (e.g., glycine or acetylcholine receptors). The Rotarod test provides a quantifiable metric for motor coordination and muscle relaxation, serving as a critical safety screen to ensure the antimalarial dose does not induce curare-like paralysis.

Protocol: Accelerating Rotarod Test

-

Acclimation & Baseline: Train mice on an accelerating rotarod apparatus for 3 consecutive days prior to the experiment (accelerating from 4 to 40 rpm over 5 minutes). On Day 0, record the baseline "latency to fall" for each mouse. Mice falling before 60 seconds during baseline should be excluded to validate the cohort's baseline motor function.

-

Administration: Administer Akagerinelactone or vehicle control via PO or IP injection.

-

Temporal Testing: Place the mice on the rotarod at 30, 60, and 120 minutes post-dosing.

-

Data Collection: Record the latency to fall (in seconds). A statistically significant reduction compared to the vehicle control indicates acute muscle relaxation or neurotoxicity.

Quantitative Data Presentation

To ensure rigorous statistical comparison, experimental groups and endpoints should be structured as follows:

| Model | Experimental Group | Dose / Route | Primary Quantitative Endpoint | System Validation Criteria |

| Antimalarial | Vehicle Control | 10 mL/kg PO | % Parasitemia at Day 4 | Uninhibited exponential parasite growth |

| Antimalarial | Positive Control | Chloroquine 25 mg/kg PO | % Parasitemia at Day 4 | >95% suppression of parasitemia |

| Antimalarial | Akagerinelactone | 10, 30, 100 mg/kg PO | % Parasitemia at Day 4 | Dose-dependent suppression curve |

| Neuromuscular | Vehicle Control | 10 mL/kg PO | Latency to fall (seconds) | Maintenance of baseline latency |

| Neuromuscular | Akagerinelactone | 10, 30, 100 mg/kg PO | Latency to fall (seconds) | Identification of NOAEL (No Observed Adverse Effect Level) |

Mechanistic Visualization

The following diagram maps the logical flow from compound formulation through the dual-axis in vivo screening strategy.

Figure 1: In vivo experimental workflow and dual-model screening strategy for Akagerinelactone.

References

-

Two New Tertiary Indole Alkaloids of Strychnos decussata. ACS Publications. URL:[Link]

-

Antiplasmodial Activity of Alkaloids from Various Strychnos Species. ACS Publications. URL:[Link]

-

In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA. PMC. URL:[Link]

Application Note: Deorphanizing Akagerinelactone via a Multi-Modal Chemical Biology Framework

Introduction & Rationale

Akagerinelactone (C₂₀H₂₂N₂O₃) is a pentacyclic monoterpenoid indole alkaloid isolated from the root bark of Strychnos species, such as S. decussata [1]. Phenotypic screening has demonstrated its weak to moderate antiplasmodial activity against Plasmodium falciparum (IC₅₀ ~10–30 μM) [2]. However, the precise molecular mechanism of action (MoA) and direct protein targets remain uncharacterized. Identifying the targets of natural products with complex architectures and moderate affinities requires highly sensitive, orthogonal approaches.

Causality in Methodology: Natural products often suffer from a loss of bioactivity when bulky chemical tags (like biotin or fluorophores) are appended. Therefore, a dual-track approach is essential:

-

Label-Free Profiling: The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic stabilization of the target protein upon Akagerinelactone binding [3]. It requires no chemical modification of the alkaloid, preserving its native binding kinetics.

-

Activity-Based Protein Profiling (ABPP): Captures transient or low-affinity interactions [4]. By installing a minimal diazirine photocrosslinker and an alkyne handle on a non-critical moiety of Akagerinelactone, we can covalently trap the target and enrich it via Click chemistry.

Fig 1. Dual-track target identification workflow for Akagerinelactone.

Protocol 1: Label-Free Target Engagement via MS-CETSA

Causality: Heating a cellular proteome causes proteins to denature and precipitate. Ligand binding (Akagerinelactone) thermodynamically stabilizes the target, shifting its melting temperature (Tm) higher. By quantifying the soluble fraction across a temperature gradient using mass spectrometry, we can identify stabilized proteins without modifying the drug.

Step-by-Step Methodology

-

Cell Culture & Treatment: Culture Plasmodium falciparum (3D7 strain) or relevant human host cells (e.g., HCT-116) to 80% confluency. Treat with 10 µM Akagerinelactone (or DMSO vehicle) for 1 hour at 37°C.

-

Thermal Profiling: Aliquot the treated cell suspension into 10 PCR tubes (100 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis & Soluble Fraction Isolation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

-

Quantitative MS (MS-CETSA): Extract the soluble supernatant. Digest with trypsin and label with Tandem Mass Tag (TMT) 10-plex reagents. Analyze via LC-MS/MS to generate melt curves for the entire proteome.

Self-Validation Checkpoint: Include a known drug-target pair (e.g., Methotrexate and DHFR) spiked into a parallel control to verify the thermal shift assay's dynamic range and rule out systemic heating failures.

Protocol 2: Photoaffinity Labeling (PAL) and AP-MS

Causality: To covalently trap target interactions that might not survive stringent washing, a photoaffinity probe is synthesized. The lactone ring or the indole nitrogen of Akagerinelactone is functionalized with a minimal linker containing a diazirine (photocrosslinker) and an alkyne (for click chemistry).

Step-by-Step Methodology

-

Probe Incubation: Incubate cell lysates (2 mg/mL protein) with 5 µM Akagerinelactone-PAL probe for 1 hour at 4°C.

-

UV Irradiation: Expose the lysates to 365 nm UV light for 10 minutes on ice. The diazirine generates a highly reactive carbene that covalently crosslinks to any interacting protein within ~3 Å.

-

Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

-

Enrichment & Washing: Pull down biotinylated proteins using Streptavidin magnetic beads. Wash stringently with 1% SDS, 8 M urea, and PBS to remove non-covalent background binders.

-

On-bead Digestion & LC-MS/MS: Digest enriched proteins with trypsin directly on the beads and analyze via LC-MS/MS.

Self-Validation Checkpoint (Competition Assay): Prepare a parallel sample co-incubated with the PAL probe (5 µM) and a 10-fold excess of unmodified Akagerinelactone (50 µM). True targets will show significantly reduced enrichment in this competition lane.

Quantitative Data Interpretation

Data from MS-CETSA and AP-MS must be integrated to filter out false positives (e.g., highly abundant sticky proteins or proteins stabilized by secondary metabolic shifts). The true power of this workflow lies in the intersection of these two orthogonal datasets.

Table 1: Expected Quantitative Data for Target Prioritization

| Target Candidate | MS-CETSA Thermal Shift (ΔTm, °C) | AP-MS Enrichment (Log₂ FC) | AP-MS Competition (Log₂ FC) | SPR Affinity (Kd, µM) | Priority Rank |

| Protein A | +4.2 | +5.8 | +0.5 | 2.4 | High |

| Protein B | +0.5 | +4.1 | +3.9 | N/A | Low (Non-specific) |

| Protein C | +3.1 | +1.2 | +0.2 | 15.6 | Medium |

Note: Protein B represents a classic false positive—it enriches in AP-MS but fails the competition assay and shows no thermal shift.

Protocol 3: Biochemical & Genetic Target Validation

Causality: Mass spectrometry hits are merely candidates. Orthogonal validation ensures the physical interaction translates to biological function.

Step-by-Step Methodology

-

Surface Plasmon Resonance (SPR): Immobilize the recombinant candidate target protein on a CM5 sensor chip via amine coupling. Flow Akagerinelactone over the chip at varying concentrations (0.1 - 50 µM). Calculate binding kinetics (Kd, Kon, Koff) to confirm direct, label-free interaction.

-

Genetic Validation (CRISPR-Cas9): Generate a knockdown or knockout of the putative target in the model organism. If the target is essential for Akagerinelactone's antiplasmodial activity, the modified cells should exhibit a shifted IC₅₀ (resistance or hypersensitivity) in standard viability assays.

Fig 2. Orthogonal decision matrix for validating target candidates.

References

-

On the Alkaloids of Strychnos. XXXV. The Occurrence of Akagerine in South American Strychnos Source: Journal of Natural Products (1980) URL:[Link]

-

Antiplasmodial Activity of Alkaloids from Various Strychnos Species Source: Journal of Natural Products (2002) URL:[Link]

-

Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (2013) URL:[Link]

-

Activity-based protein profiling: from enzyme chemistry to proteomic chemistry Source: Annual Review of Biochemistry (2008) URL:[Link]

analytical methods for Akagerinelactone quantification

An Application Note on the Quantitative Analysis of Akagerinelactone in Biological Matrices

Abstract

This application note presents a detailed guide to the quantitative analysis of Akagerinelactone, the primary metabolite of the Strychnos alkaloid Akagerine, in biological matrices. Recognizing the absence of a standardized, published method for this specific analyte, we have developed and outlined two robust protocols based on well-established principles for the quantification of structurally related alkaloids.[1] This document provides comprehensive, step-by-step methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating principles from international regulatory guidelines to ensure data integrity, accuracy, and reproducibility, making them suitable for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Introduction: The Analytical Imperative for Akagerinelactone Quantification

Akagerine is an indole alkaloid isolated from various species of the genus Strychnos.[2] Its metabolism in vivo leads to the formation of Akagerinelactone, a compound of significant pharmacological interest. To accurately characterize the pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—and to assess the toxicological properties of Akagerine, a reliable and validated analytical method for the quantification of its major metabolite, Akagerinelactone, is essential.

The structural complexity of alkaloids and their presence at low concentrations in complex biological matrices like plasma or urine necessitate highly selective and sensitive analytical methods.[3] This guide provides two distinct yet complementary protocols designed to meet the varying needs of researchers, from routine analysis to trace-level detection. The methodologies are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH) M10 guideline, ensuring the generation of reliable data for regulatory submissions.[4][5][6]

Foundational Analytical Strategies: HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the available instrumentation.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It offers robust and reproducible quantification and is well-suited for samples where Akagerinelactone concentrations are expected to be relatively high (µg/mL range).[7][8] The method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet absorbance.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as studies involving low doses or analysis of tissue homogenates, LC-MS/MS is the gold standard.[1][9] This technique couples the powerful separation capabilities of HPLC with the precise detection of mass spectrometry, allowing for quantification in the ng/mL to pg/mL range. The use of Multiple Reaction Monitoring (MRM) ensures exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte.[10]

The overall analytical workflow, from sample receipt to final data reporting for both methodologies, is illustrated below.

Sample Preparation: The Key to Accurate Quantification

Effective sample preparation is critical to remove interfering substances, such as proteins and lipids, from the biological matrix, which can otherwise compromise the analytical column and detector performance.[3] Protein precipitation is a simple and rapid method suitable for both HPLC-UV and LC-MS/MS.[11]

Protocol 3.1: Protein Precipitation for Plasma Samples

-

Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., plasma, serum).

-

Spike Internal Standard: Add 300 µL of cold acetonitrile containing the internal standard (IS). A structurally similar and stable alkaloid not present in the sample, such as strychnine, is a suitable choice. The IS concentration should be consistent across all samples, calibrators, and quality controls.

-

Precipitate Proteins: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]

-

Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Isolate Supernatant: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

-

Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

-

Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.

Protocol I: Quantification by HPLC-UV

This method is suitable for determining higher concentrations of Akagerinelactone and serves as a robust quality control tool.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump and UV detector. |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention and separation for a wide range of alkaloids.[12] |

| Mobile Phase A | 20 mM Ammonium Formate, pH 4.0 | A common buffer for alkaloid separation providing good peak shape. |

| Mobile Phase B | Acetonitrile | An organic modifier with good elution strength and UV transparency. |

| Gradient | 0-2 min: 10% B; 2-12 min: 10-70% B; 12-14 min: 70% B; 14-15 min: 10% B; 15-20 min: 10% B | A gradient elution allows for efficient separation from endogenous matrix components and late-eluting compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak broadening. |

| UV Detection | 260 nm | Alkaloids with indole or similar aromatic moieties typically exhibit strong absorbance in this region.[7] |

Method Validation Parameters (HPLC-UV)

The method must be validated according to regulatory guidelines to ensure its reliability.[13] The table below presents typical acceptance criteria.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Calibration Range | e.g., 10 ng/mL - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision (CV) ≤ 20% |

| Upper Limit of Quantification (ULOQ) | Accuracy ±15%; Precision (CV) ≤ 15% |

| Intra- & Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Intra- & Inter-day Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |

| Recovery | Consistent, precise, and reproducible. |

Protocol II: Quantification by LC-MS/MS

This protocol provides the high sensitivity and selectivity required for demanding pharmacokinetic studies.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Recommended Setting | Rationale |

| LC System | Agilent 1290 Infinity II or equivalent UHPLC system | UHPLC provides higher resolution and faster analysis times. |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | A triple quadrupole is essential for quantitative MRM analysis.[14] |

| Column | UHPLC C18 (e.g., 2.1 x 100 mm, 1.8 µm) | A smaller particle size column suitable for high-resolution separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | A volatile modifier ideal for positive mode electrospray ionization (ESI). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Compatible with MS detection and provides good elution strength. |

| Gradient | Optimized for rapid elution (e.g., 5-95% B over 5 minutes) | Faster gradients are possible with UHPLC, increasing throughput. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Volume | 5 µL | Smaller injection volumes are typical for sensitive LC-MS/MS methods. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Alkaloids readily form positive ions.[14] |

| MRM Transitions | To be determined by infusion of Akagerinelactone standard | The precursor ion will be [M+H]⁺. Product ions are generated by optimizing collision energy. |

| Internal Standard | Strychnine or a stable isotope-labeled Akagerinelactone | An IS is crucial for correcting variations in sample processing and instrument response. |

Method Validation Parameters (LC-MS/MS)

The validation parameters are similar to the HPLC-UV method but with a lower quantification range and potentially tighter acceptance criteria for matrix effects.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Calibration Range | e.g., 0.1 ng/mL - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision (CV) ≤ 20% |

| Intra- & Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Intra- & Inter-day Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%. |

| Recovery | Consistent, precise, and reproducible. |

References

- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.

- A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. (2015). Journal of Pharmaceutical and Biomedical Analysis.

- Analytical Techniques for Alkaloid Identification and Quantification. (n.d.). Alfa Chemistry.

- HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. (n.d.). Thermo Fisher Scientific.

- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency.

- LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni. (2016). Journal of Chromatography B.

- Recent advancements in the bioactive alkaloids analysis in plant and biological specimen: From the perspective of activity, sample preparation, and analytical method selection. (2025). Journal of Chromatography B.

- Quantitative LC-MS determination of strychnine in urine after ingestion of a Strychnos nux-vomica preparation and its consequences in doping control. (2006). Journal of Chromatography B.

- Application Note: Quantitative Analysis of (-)- Domesticine in Biological Matrices using HPLC. (n.d.). Benchchem.

- Method for quickly detecting strychnos alkaloids in animals. (2019). SciSpace.

- Guideline on bioanalytical method validation. (2011). European Medicines Agency.

- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.

- High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (2019). Agilent Technologies.

- Alkaloids Application Note. (2011). Agilent Technologies.

- On the alkaloids of Strychnos. XXXV. The occurrence of akagerine in South American Strychnos. (n.d.). PubMed.

Sources

- 1. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the alkaloids of Strychnos. XXXV. The occurrence of akagerine in South American Strychnos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Quantitative LC-MS determination of strychnine in urine after ingestion of a Strychnos nux-vomica preparation and its consequences in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. agilent.com [agilent.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. agilent.com [agilent.com]

Application Note: In Vitro Evaluation Protocols for Akagerinelactone in Neural Cell Culture Models

Document Type: Standard Operating Procedure & Application Note Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Neuropharmacology, Phytochemical Screening, and Cytotoxicity Assays

Introduction & Mechanistic Rationale

Akagerinelactone is a highly specialized, tertiary indole alkaloid classified under the carboline and tryptophan alkaloid superclasses[1]. Originally isolated from the chloroform fraction of the stem bark of Strychnos decussata, this biochemical compound is structurally distinguished from its precursor, akagerine, by the replacement of an ethylidene-aldehyde side chain with a stable lactone ring[2].

The Strychnos genus is historically renowned in pharmacognosy for yielding potent neuromodulatory compounds (such as strychnine) that act as convulsants or muscle relaxants by antagonizing inhibitory neurotransmitter receptors[2]. Consequently, Akagerinelactone is of significant interest for neuropharmacological drug development. To accurately study its efficacy and toxicity in vitro, researchers must employ rigorous, self-validating cell culture protocols that account for the compound's specific lipophilicity and structural sensitivities.

Proposed neuromodulatory signaling pathway of Akagerinelactone in neural cell models.

Physicochemical Profile & Formulation Strategy

Understanding the physicochemical properties of Akagerinelactone is critical for preventing artifactual data caused by compound precipitation or degradation. With an AlogP of 2.55, the compound is highly lipophilic[1]. Attempting to dissolve the raw powder directly into aqueous cell culture media will result in micelle collapse and inaccurate dosing.

Table 1: Physicochemical & Structural Data

| Property | Value | Rationale / Impact on Assay |

| CAS Number | 75667-85-5[3] | Unique identifier for sourcing high-purity reagents. |

| Molecular Formula | C₂₀H₂₂N₂O₃[3] | Contains a lactone ring sensitive to extreme pH shifts. |

| Molecular Weight | ~338.4 g/mol | Used for precise molarity calculations in stock prep. |

| AlogP | 2.55[1] | High lipophilicity; mandates organic solvent (DMSO) for initial dissolution. |

| H-Bond Donors/Acceptors | 1 / 5[1] | Influences receptor pocket binding affinity. |

Reagent Preparation & Storage Protocol

Causality Check: Why use anhydrous DMSO? The lactone ring in Akagerinelactone can undergo premature hydrolysis in unbuffered aqueous environments[2]. Anhydrous DMSO ensures complete solvation and protects the structural integrity of the compound. Furthermore, to maintain stability, lyophilized powder must be stored at -20°C (stable for up to 3 years), while reconstituted DMSO stocks must be aliquoted and stored at -80°C (stable for 1 year)[4].

Step-by-Step Stock Preparation (10 mM Master Stock)

-

Equilibration: Allow the lyophilized Akagerinelactone vial (e.g., 5 mg[3]) to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

-

Reconstitution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial.

-

Homogenization: Vortex gently for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2-3 minutes.

-